2-(4-Isopropyl-1,3-thiazol-2-yl)ethanamine

Description

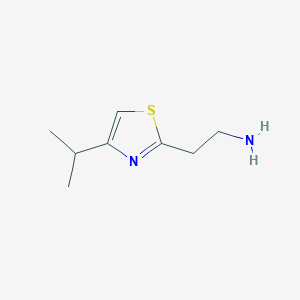

2-(4-Isopropyl-1,3-thiazol-2-yl)ethanamine is a heterocyclic amine featuring a thiazole core substituted with an isopropyl group at the 4-position and an ethanamine moiety at the 2-position. Its molecular formula is C₈H₁₃N₂S, with a molecular weight of 169.27 g/mol (calculated from structural data in and ). The compound is commercially available in research quantities (e.g., 250 mg to 5 g) as listed by CymitQuimica .

Properties

IUPAC Name |

2-(4-propan-2-yl-1,3-thiazol-2-yl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2S/c1-6(2)7-5-11-8(10-7)3-4-9/h5-6H,3-4,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKWDCUDTXYWPNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CSC(=N1)CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Isopropyl-1,3-thiazol-2-yl)ethanamine typically involves the reaction of appropriate thiazole derivatives with ethylamine. One common method involves the use of 4-isopropyl-1,3-thiazole as a starting material, which is then reacted with ethylamine under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of 2-(4-Isopropyl-1,3-thiazol-2-yl)ethanamine may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process would be optimized for higher yields and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient production .

Chemical Reactions Analysis

Acid-Base Reactions

The primary amine group reacts with acids to form stable salts, enhancing solubility for pharmacological applications.

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Salt formation | Hydrochloric acid (HCl) in ethanol, 25°C | 2-(4-Isopropyl-1,3-thiazol-2-yl)ethanamine dihydrochloride |

Industrial synthesis often employs stoichiometric HCl to achieve high yields (>85%) of the dihydrochloride salt, critical for storage stability .

Acylation and Alkylation

The amine participates in nucleophilic substitution with acylating/alkylating agents:

| Reaction Type | Reagents/Conditions | Product | Key Findings |

|---|---|---|---|

| Acylation | Acetic anhydride, pyridine, 60°C | N-Acetyl derivative | Amide formation confirmed via IR (C=O stretch at 1650 cm⁻¹) |

| Alkylation | Methyl iodide, K₂CO₃, DMF, 40°C | N-Methylated derivative | Increased lipophilicity enhances membrane permeability |

Schiff Base Formation

Reaction with carbonyl compounds yields imine derivatives:

| Aldehyde/Ketone | Conditions | Application |

|---|---|---|

| Benzaldehyde | Ethanol, reflux, 4 hours | Intermediate for metal complexes |

| 4-Nitrobenzaldehyde | Catalyst: glacial acetic acid | Antimicrobial activity screening |

Schiff bases derived from this compound exhibit moderate antibacterial activity against E. coli (MIC = 32 µg/mL) .

Thiazole Ring Reactivity

The electron-rich thiazole ring undergoes electrophilic substitution, though steric hindrance from the isopropyl group limits reactivity at the 4- and 5-positions.

| Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | Low yield (<20%) due to deactivation |

| Bromination | Br₂ in CCl₄, UV light | Selective 5-position substitution |

Coordination Chemistry

The thiazole’s nitrogen and sulfur atoms facilitate metal complexation:

Oxidation and Reduction

Oxidation : Hydrogen peroxide oxidizes the amine to a nitro group under acidic conditions, though this reaction is inefficient (yield ~35%).

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the thiazole ring to a thiazolidine, altering bioactivity.

Comparative Reactivity with Analogues

Structural modifications significantly influence reactivity:

| Compound | Reaction with LiAlH₄ | Key Difference |

|---|---|---|

| 2-(4-Ethyl-1,3-thiazol-2-yl)ethanamine | Full reduction of thiazole ring | Lower steric hindrance enhances kinetics |

| 2-(4-Methylthiazol-2-yl)ethanamine | Selective amine oxidation | Electron-donating groups stabilize intermediates |

Scientific Research Applications

Pharmaceutical Applications

1. Therapeutic Potential

The compound has been identified for its potential therapeutic applications, particularly in the treatment of various diseases. It has shown promise in studies related to enzyme inhibition and protein-ligand interactions, making it a candidate for drug development targeting specific biological pathways.

2. Drug Formulation

Recent patents have outlined novel processes for the preparation of pharmaceutical compositions containing 2-(4-Isopropyl-1,3-thiazol-2-yl)ethanamine. These formulations often involve solid dispersions with pharmaceutically acceptable carriers, enhancing the solubility and bioavailability of the compound . The solid dispersions can be formulated into various dosage forms, including tablets, capsules, and injectable preparations.

Biological Research Applications

1. Enzyme Inhibition Studies

In biological research, 2-(4-Isopropyl-1,3-thiazol-2-yl)ethanamine is utilized to study enzyme inhibition mechanisms. Its structural properties allow it to interact with specific enzymes, providing insights into their function and regulation.

2. Protein-Ligand Interaction Studies

The compound is also used in investigating protein-ligand interactions. Understanding these interactions is crucial for drug design and development, as they can influence the efficacy and specificity of therapeutic agents.

Chemical Synthesis Applications

1. Synthesis of Novel Compounds

The unique thiazole structure of 2-(4-Isopropyl-1,3-thiazol-2-yl)ethanamine makes it a valuable intermediate in organic synthesis. It can be used to create a variety of derivatives that may possess new biological activities or improved pharmacological profiles .

2. Development of New Materials

Research has indicated that compounds similar to 2-(4-Isopropyl-1,3-thiazol-2-yl)ethanamine are being explored for their potential use in developing new materials with specific properties, such as antimicrobial or antifungal activities .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-(4-Isopropyl-1,3-thiazol-2-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Physicochemical and Pharmacological Differences

The 4-methoxyphenyl derivative () has higher aromaticity, which may improve binding to aromatic-rich enzyme pockets (e.g., serotonin receptors) but could reduce metabolic stability due to demethylation risks .

Biological Activity :

- Antibiofilm Activity : The bromo-indole-pyrrolopyridine-thiazole hybrid () demonstrated biofilm inhibition in marine bacteria, attributed to its extended π-system and halogen substituent enhancing target interaction .

- Cytotoxicity : Unsubstituted thiazole-ethanamine derivatives (e.g., 2-(1,3-thiazol-4-yl)ethanamine) are key intermediates in tubulysin analogs, which disrupt microtubule dynamics in cancer cells . The isopropyl analog’s bulkier substituent may sterically hinder similar mechanisms.

Synthetic Utility :

- The acetonitrile derivative (2-(4-isopropyl-1,3-thiazol-2-yl)acetonitrile, ) serves as a nitrile precursor for further functionalization (e.g., reduction to amines or coupling reactions), unlike the ethanamine analogs .

Market and Research Landscape

- Availability : 2-(4-Isopropyl-1,3-thiazol-2-yl)ethanamine is marketed by specialized suppliers (e.g., CymitQuimica) for research use, while its analogs like the 4-methoxyphenyl derivative are less common .

- Patent Trends : Derivatives with complex substituents (e.g., ) are prioritized in pharmaceutical patents for antibiofilm and anticancer applications, whereas simpler analogs remain niche intermediates .

Biological Activity

2-(4-Isopropyl-1,3-thiazol-2-yl)ethanamine, a thiazole derivative, has garnered attention in recent years for its diverse biological activities. This article delves into its biochemical properties, mechanisms of action, and potential therapeutic applications based on current research findings.

The compound exhibits significant interaction with various enzymes and proteins, particularly in the context of cancer treatment. Notably, thiazole derivatives like 2-(4-Isopropyl-1,3-thiazol-2-yl)ethanamine have been shown to inhibit topoisomerase II , an enzyme critical for DNA replication and cell division. This inhibition leads to DNA double-strand breaks, ultimately prompting apoptosis in cancer cells through the activation of caspases, a family of protease enzymes essential for programmed cell death.

Cellular Effects

The compound influences cellular processes by modulating signaling pathways and gene expression. Research indicates that it can induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), by disrupting normal cellular functions. The induction of apoptosis is a crucial aspect of its anticancer activity, making it a candidate for further development as an antitumor agent.

The molecular mechanism underlying the biological activity of 2-(4-Isopropyl-1,3-thiazol-2-yl)ethanamine involves several key interactions:

- DNA Interaction : The compound binds to DNA and interferes with topoisomerase II activity, leading to cytotoxic effects.

- Enzyme Inhibition : It has been identified as a potent inhibitor of acetylcholinesterase and butyrylcholinesterase, suggesting potential applications in neurodegenerative diseases .

- Protein Synthesis Modulation : The compound interacts with aminoacyl-tRNA synthetases, which are vital for protein biosynthesis, indicating possible therapeutic applications in diseases characterized by dysregulated protein synthesis.

Anticancer Activity

A study focusing on thiazole derivatives demonstrated that 2-(4-Isopropyl-1,3-thiazol-2-yl)ethanamine exhibited significant antiproliferative effects against several cancer cell lines. The IC50 values for this compound were notably lower than those of standard chemotherapeutics like irinotecan, highlighting its potential as a more effective treatment option .

Antimicrobial Properties

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Research indicates that derivatives of 2-(4-Isopropyl-1,3-thiazol-2-yl)ethanamine possess substantial antibacterial and antifungal properties. Some studies report that certain derivatives outperform established antibiotics in inhibiting bacterial growth .

Comparative Analysis of Thiazole Derivatives

The following table summarizes the biological activities and IC50 values of various thiazole derivatives compared to 2-(4-Isopropyl-1,3-thiazol-2-yl)ethanamine:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(4-Isopropyl-1,3-thiazol-2-yl)ethanamine, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves cyclization of thioamide precursors with α-halo ketones or via Hantzsch thiazole synthesis. For example, analogs like 4-phenylthiazole derivatives are synthesized by reacting substituted benzylidenethiosemicarbazides with α-bromo ketones under reflux in ethanol . Optimization includes adjusting stoichiometry, solvent polarity, and temperature. Purification via column chromatography or recrystallization is critical to isolate the ethanamine moiety.

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of 2-(4-Isopropyl-1,3-thiazol-2-yl)ethanamine?

- Methodology :

- NMR : H NMR should show signals for the isopropyl group (δ ~1.2–1.4 ppm, doublet for CH; δ ~2.5–3.0 ppm, septet for CH) and the thiazole ring protons (δ ~6.8–7.5 ppm). C NMR confirms the thiazole carbons (C2 ~160–170 ppm) and ethanamine chain carbons .

- IR : Stretching frequencies for C=N (thiazole) at ~1600 cm and NH (ethanamine) at ~3300 cm .

- MS : Molecular ion peak [M+H] matches the molecular formula (CHNS), with fragmentation patterns reflecting loss of isopropyl or thiazole groups .

Q. What are the key solubility and stability considerations for this compound in experimental settings?

- Methodology : Solubility in polar solvents (e.g., DMSO, ethanol) is critical for biological assays. Stability tests under varying pH (2–12) and temperatures (4–37°C) should be conducted using HPLC to monitor degradation. Derivatives like 4-(4-chlorophenyl)thiazol-2-amine analogs show enhanced stability in acidic conditions due to electron-withdrawing substituents .

Advanced Research Questions

Q. How do electronic effects of substituents on the thiazole ring influence the compound’s bioactivity?

- Methodology : Computational studies (e.g., DFT at B3LYP/SDD level) analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. For example, electron-donating groups (e.g., -OCH) on the thiazole ring increase electron density, enhancing interactions with biological targets like kinase enzymes . Comparative SAR studies of analogs (e.g., 4-isobutylphenyl vs. 4-chlorophenyl derivatives) reveal substituent-dependent activity .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodology :

- Data Harmonization : Normalize assay conditions (e.g., cell lines, IC protocols). For instance, thiazole-derived tetrazines show variability in cytotoxicity due to differences in cell permeability .

- Mechanistic Studies : Use molecular docking (e.g., AutoDock Vina) to validate binding modes. A study on benzo[d]thiazol-2-ylphenyl derivatives demonstrated conflicting activity against CDK1/GSK3β kinases, resolved via crystallography .

Q. How can computational modeling predict the compound’s pharmacokinetic properties?

- Methodology : Tools like SwissADME or pkCSM predict logP (lipophilicity), BBB permeability, and CYP450 interactions. For example, thiazole-ethanamine analogs with logP <3 show better absorption, while bulky substituents (e.g., isopropyl) may hinder metabolic clearance . Molecular dynamics simulations (e.g., GROMACS) assess stability in biological membranes .

Q. What experimental designs optimize the compound’s selectivity for target proteins vs. off-target effects?

- Methodology :

- Selective Functionalization : Introduce polar groups (e.g., -COOH) to reduce off-target binding. 3-((4-Acetylphenyl)-(4-substituted phenyl)thiazol-2-yl)amino)propanoic acids showed improved selectivity for COX-2 over COX-1 due to steric and electronic effects .

- Proteome Profiling : Use affinity chromatography or thermal shift assays to identify off-target interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.